molecular formula C23H20ClN3O3S2 B15097575 N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide

N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide

Cat. No.: B15097575
M. Wt: 486.0 g/mol
InChI Key: CBFVHQOGUMVECA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chlorophenyl intermediate: This involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide.

    Synthesis of the furan ring: The furan ring is introduced through a reaction involving furfural and a suitable reagent such as sodium borohydride.

    Construction of the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, under acidic conditions.

    Final coupling reaction: The final step involves the coupling of the chlorophenyl intermediate with the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core can be reduced to form a hydroxyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving its molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzyme activity.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Interfering with protein-protein interactions: Disrupting or stabilizing these interactions.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide can be compared with other similar compounds such as:

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

    (3-Chloropropyl)trimethoxysilane: A silane coupling agent used in various industrial applications.

These compounds share some structural similarities but differ in their specific applications and mechanisms of action. N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide is unique due to its complex structure and potential for diverse applications in scientific research.

Properties

Molecular Formula

C23H20ClN3O3S2

Molecular Weight

486.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20ClN3O3S2/c24-14-7-9-15(10-8-14)25-19(28)13-31-23-26-21-20(17-5-1-2-6-18(17)32-21)22(29)27(23)12-16-4-3-11-30-16/h3-4,7-11H,1-2,5-6,12-13H2,(H,25,28)

InChI Key

CBFVHQOGUMVECA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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